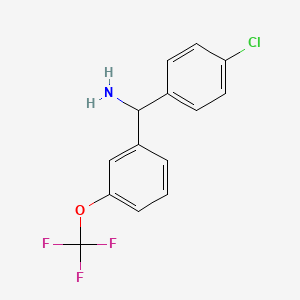
(4-Chlorophenyl)(3-(trifluoromethoxy)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Chlorophenyl)(3-(trifluoromethoxy)phenyl)methanamine” is a chemical compound with the CAS Number: 1490842-51-7 . It has a molecular weight of 301.7 . This compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H11ClF3NO/c15-11-6-4-9(5-7-11)13(19)10-2-1-3-12(8-10)20-14(16,17)18/h1-8,13H,19H2 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 301.7 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique
Environmental Monitoring and Toxicology
- Studies on organochlorine compounds in human breast milk from primiparae in Dalian and Shenyang, China, highlight the significance of monitoring persistent environmental pollutants. These studies show the presence of various organochlorines, indicating widespread environmental exposure and emphasizing the need for continuous environmental monitoring and assessment of human health risks associated with these contaminants (Kunisue et al., 2004).
Health Risks and Exposure Assessment
- Phenoxy herbicides and chlorophenols have been scrutinized for potential health risks, including cancer. Research indicates that workers exposed to these compounds may have an increased risk of developing certain types of cancer, underscoring the importance of occupational health safety and exposure minimization strategies (Lynge, 1985).
Metabolism and Human Health
- The metabolism of L-3,4-dihydroxyphenylalanine in humans has been studied to understand the metabolic fate of this compound and its potential health implications. Such research provides critical insights into how certain chemicals are processed in the human body and their potential impacts on health (O'Gorman et al., 1970).
Safety and Hazards
The compound is labeled with the signal word “Danger” and has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
(4-chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c15-11-6-4-9(5-7-11)13(19)10-2-1-3-12(8-10)20-14(16,17)18/h1-8,13H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFAIWNLYMWALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

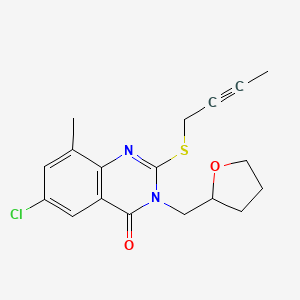

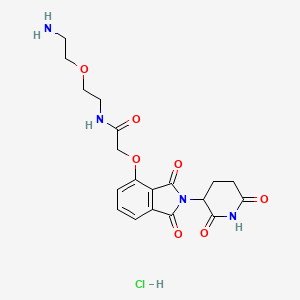
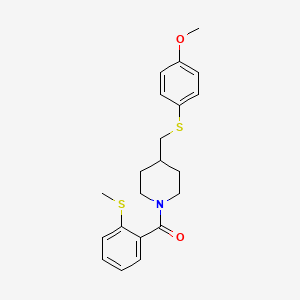
methanethione](/img/structure/B2833872.png)
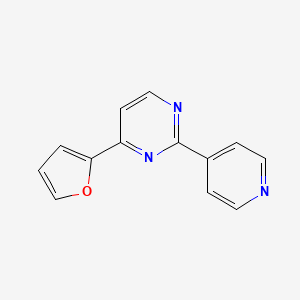
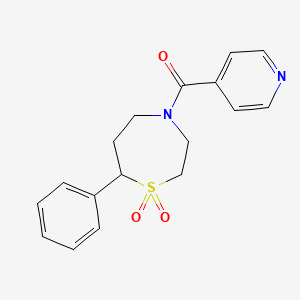

![(1R,8S)-2,5-Diazatricyclo[6.2.1.0,2,7]undecane dihydrochloride](/img/no-structure.png)
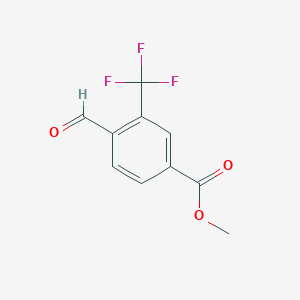
![1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;dihydrochloride](/img/structure/B2833878.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2833879.png)
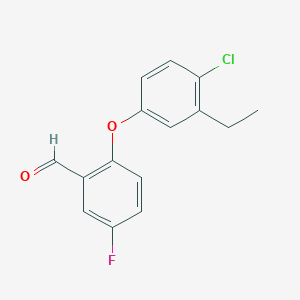
![3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2833886.png)